molecular formula C12H14N2OS B064486 3-Cyano-4-isobutoxybenzothioamide CAS No. 163597-57-7

3-Cyano-4-isobutoxybenzothioamide

Cat. No.: B064486
CAS No.: 163597-57-7
M. Wt: 234.32 g/mol
InChI Key: FMHRQJJWJQGSDR-UHFFFAOYSA-N
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Scientific Research Applications

3-Cyano-4-isobutoxybenzothioamide has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Cyano-4-isobutoxybenzothioamide indicates that it is classified under acute toxicity, oral category according to 29 CFR 1910 (OSHA HCS) .

Mechanism of Action

Target of Action

The primary targets of 3-Cyano-4-isobutoxybenzothioamide are currently unknown

Mode of Action

These reactions can modify the compound’s structure, leading to new compounds with different properties.

Biochemical Pathways

. The compound’s impact on biochemical pathways would be determined by its interaction with its targets, which are currently unknown.

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-isobutoxybenzothioamide typically involves the reaction of 3-cyano-4-(2-methylpropoxy)benzothiamide with ethyl 2-chloroacetoacetate in the presence of ethyl acetate and dimethylformamide. The reaction mixture is heated to 80-85°C and stirred for 22 hours . After completion, the mixture is cooled to 25-30°C and stirred for an additional 3 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-isobutoxybenzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Cyano-4-isobutoxybenzothioamide stands out due to its specific structural features, such as the combination of a cyano group and an isobutoxy group on the benzothioamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-cyano-4-(2-methylpropoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)7-15-11-4-3-9(12(14)16)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHRQJJWJQGSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=S)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472218
Record name 3-Cyano-4-isobutoxybenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163597-57-7
Record name 3-Cyano-4-isobutoxybenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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